1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane 1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696711
InChI: InChI=1S/C8H13BrO/c1-2-5-10-7-8(6-9)3-4-8/h2H,1,3-7H2
SMILES:
Molecular Formula: C8H13BrO
Molecular Weight: 205.09 g/mol

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane

CAS No.:

Cat. No.: VC17696711

Molecular Formula: C8H13BrO

Molecular Weight: 205.09 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane -

Specification

Molecular Formula C8H13BrO
Molecular Weight 205.09 g/mol
IUPAC Name 1-(bromomethyl)-1-(prop-2-enoxymethyl)cyclopropane
Standard InChI InChI=1S/C8H13BrO/c1-2-5-10-7-8(6-9)3-4-8/h2H,1,3-7H2
Standard InChI Key YXWISESFZJZWNU-UHFFFAOYSA-N
Canonical SMILES C=CCOCC1(CC1)CBr

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 1-(bromomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is C₇H₁₁BrO, corresponding to a molecular weight of 191.07 g/mol . The compound’s structure features a cyclopropane ring substituted with two methyl groups: one bearing a bromine atom and the other an allyloxy moiety (Figure 1). The SMILES notation (C=CCOCC1(CC1)Br) and InChIKey (JJFYIFMYZYEVHL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₇H₁₁BrO
Molecular Weight191.07 g/mol
SMILESC=CCOCC1(CC1)Br
InChIKeyJJFYIFMYZYEVHL-UHFFFAOYSA-N

Cyclopropane Ring Strain and Electronic Effects

The cyclopropane ring imposes significant angle strain (≈60° bond angles vs. 109.5° in tetrahedral carbons), resulting in heightened reactivity compared to non-cyclic analogs. Quantum mechanical calculations suggest that the bromomethyl group exerts an electron-withdrawing effect, polarizing the adjacent C-Br bond and enhancing susceptibility to nucleophilic substitution . Concurrently, the allyloxy group introduces π-conjugation, which may stabilize transition states in elimination or oxidation reactions.

Synthetic Considerations and Reactivity

Table 2: Predicted Reaction Outcomes

Reaction TypeReagents/ConditionsExpected Product
Nucleophilic SubstitutionKOH in ethanol1-(Hydroxymethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane
EliminationDBU in tolueneCyclopropane-fused alkene

Reactivity Profiling

The bromomethyl group is primed for SN2 displacement by nucleophiles (e.g., amines, thiols), while the allyloxy moiety may undergo:

  • Epoxidation: Reaction with peracids to form an epoxide.

  • Ozonolysis: Cleavage to generate carbonyl compounds.

Competing pathways, such as radical bromine migration or ring-opening reactions, remain speculative without experimental validation.

Analytical and Computational Data

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions via ion mobility spectrometry highlight the molecule’s conformational flexibility:

Table 3: CCS Values for Common Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺191.00661128.5
[M+Na]⁺212.98855132.2

Spectroscopic Signatures

  • ¹H NMR: Expected resonances include a triplet for the allylic CH₂ (δ 4.1–4.3 ppm) and a multiplet for cyclopropane protons (δ 1.2–1.5 ppm).

  • ¹³C NMR: The brominated carbon (C-Br) should appear near δ 35 ppm, while the cyclopropane carbons resonate between δ 15–25 ppm.

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